4,5-Dimethyl-2-(nitroacetyl)benzoic acid
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Overview
Description
4,5-Dimethyl-2-(nitroacetyl)benzoic acid is an organic compound with the molecular formula C11H11NO5 It is a derivative of benzoic acid, featuring both nitro and acetyl functional groups attached to a dimethyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(nitroacetyl)benzoic acid typically involves the nitration of a dimethylbenzoic acid derivative followed by acetylation. One common method includes the nitration of 4,5-dimethylbenzoic acid using a mixture of nitric and sulfuric acids to introduce the nitro group. The resulting nitro compound is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of industrial-grade reagents and catalysts ensures the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(nitroacetyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, nitric acid.
Major Products Formed
Reduction: 4,5-Dimethyl-2-(aminoacetyl)benzoic acid.
Oxidation: 4,5-Dimethyl-2-(nitroacetyl)quinone.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(nitroacetyl)benzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The acetyl group can also participate in acetylation reactions, modifying proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzoic acid: Lacks the nitro and acetyl groups, making it less reactive in certain chemical reactions.
4,5-Dimethoxy-2-nitrobenzoic acid: Contains methoxy groups instead of methyl groups, altering its chemical properties and reactivity.
4-(Dimethylamino)benzoic acid:
Uniqueness
4,5-Dimethyl-2-(nitroacetyl)benzoic acid is unique due to the presence of both nitro and acetyl groups on a dimethyl-substituted benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
54519-63-0 |
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Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
4,5-dimethyl-2-(2-nitroacetyl)benzoic acid |
InChI |
InChI=1S/C11H11NO5/c1-6-3-8(10(13)5-12(16)17)9(11(14)15)4-7(6)2/h3-4H,5H2,1-2H3,(H,14,15) |
InChI Key |
XTFHYQRPQVKHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)O)C(=O)C[N+](=O)[O-] |
Origin of Product |
United States |
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